

metabolic pathway for de novo biosynthesis of delta-decalactone

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Compound of Interest

Compound Name: *delta-Decalactone*

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De Novo Biosynthesis of Delta-Decalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-decalactone is a valuable aroma compound with a creamy, fruity, coconut-like scent, widely used in the food, beverage, and cosmetic industries. While chemical synthesis routes exist, there is a growing demand for "natural" δ -decalactone produced through biotechnological methods. This technical guide provides an in-depth overview of the core metabolic pathways for the de novo biosynthesis of δ -decalactone, focusing on two primary strategies: the peroxisomal β -oxidation of hydroxy fatty acids in yeasts such as *Yarrowia lipolytica*, and a synthetic biology approach utilizing engineered *Escherichia coli*. This document details the enzymatic steps, presents quantitative production data, outlines experimental protocols, and provides visualizations of the metabolic pathways and experimental workflows.

Introduction

The demand for natural flavor and fragrance compounds has driven research into microbial and enzymatic biotransformation processes. **Delta-decalactone** (a C10 lactone) is a key target in this field due to its desirable sensory properties. This guide explores the two principal

biosynthetic routes for its production, providing a comprehensive resource for researchers in metabolic engineering, synthetic biology, and industrial biotechnology.

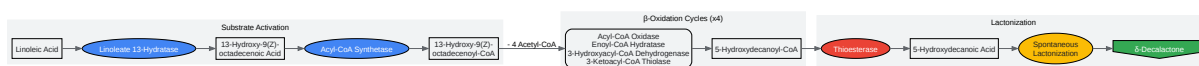
Metabolic Pathways for Delta-Decalactone Biosynthesis

Two distinct and well-characterized pathways for δ -decalactone biosynthesis are detailed below.

Peroxisomal β -Oxidation Pathway in *Yarrowia lipolytica*

The oleaginous yeast *Yarrowia lipolytica* is a natural producer of various lactones and can be utilized for the production of δ -decalactone from hydroxy fatty acids. The core of this pathway is the peroxisomal β -oxidation cycle, which sequentially shortens a long-chain hydroxy fatty acid to the C10 precursor, 5-hydroxydecanoic acid, which then undergoes intramolecular esterification (lactonization) to form δ -decalactone.

A key starting substrate for this pathway is linoleic acid, which is first hydrated to 13-hydroxy-9(Z)-octadecenoic acid. This precursor then enters the β -oxidation cycle.^{[1][2][3]} The key enzymatic steps are catalyzed by acyl-CoA oxidases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases.^{[4][5]} While the general mechanism is understood, the specific isozymes in *Y. lipolytica* that favor the production of the 5-hydroxy intermediate leading to δ -decalactone are a subject of ongoing research.



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Figure 1: β -Oxidation pathway for δ -decalactone synthesis.

Synthetic Pathway in Engineered *Escherichia coli*

A synthetic biology approach in *E. coli* offers a more direct and potentially more controllable route to δ -decalactone. This pathway is constructed by introducing heterologous enzymes to create a de novo synthesis route from central carbon metabolism. The pathway consists of two main modules: the production of decanoic acid and its subsequent hydroxylation.

The first step involves the overexpression of a thioesterase with specificity for C10 acyl-ACP, such as an engineered FatB1 from *Cuphea viscosissima*, to release decanoic acid from the fatty acid synthesis pathway.^{[6][7]} To prevent the degradation of the produced decanoic acid, a strain with a deleted fatty acid degradation gene, such as *fadD*, is often used.^[8]

The second step is the regioselective hydroxylation of decanoic acid at the C-5 position to form 5-hydroxydecanoic acid. This is achieved using an engineered cytochrome P450 monooxygenase, such as CYP153A or CYP102A1 (BM3) from *Bacillus megaterium*.^{[6][7]} The resulting 5-hydroxydecanoic acid then spontaneously cyclizes to form δ -decalactone.



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Figure 2: Synthetic pathway for δ -decalactone in *E. coli*.

Quantitative Data

The following tables summarize the quantitative data for δ -decalactone production from various studies.

Table 1: Production of δ -Decalactone via β -Oxidation in *Yarrowia lipolytica*

Strain	Substrate	Substrate Conc. (g/L)	Product Conc. (g/L)	Molar Yield (%)	Productivity (mg/L/h)	Reference
Y. lipolytica	13-hydroxy-9(Z)-octadecenoic acid	7.5	1.9	-	-	[2][3]
Y. lipolytica	Linoleic acid	10	1.9	31	106	[2][3]

Table 2: Production of δ -Decalactone via Synthetic Pathway in Engineered E. coli

Strain	Key Enzymes	Substrate	Product Conc. (mg/L)	Reference
E. coli Δ fadD	Engineered FatB1, Engineered BM3	Glucose	0.51	[6][7]
E. coli	Engineered CYP153A	Decanoic acid	~150	[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biosynthesis of δ -decalactone.

Protocol for δ -Decalactone Production in *Yarrowia lipolytica*

This protocol is adapted from the biotransformation of hydroxy fatty acids using whole *Y. lipolytica* cells.[2][3]

1. Inoculum Preparation:

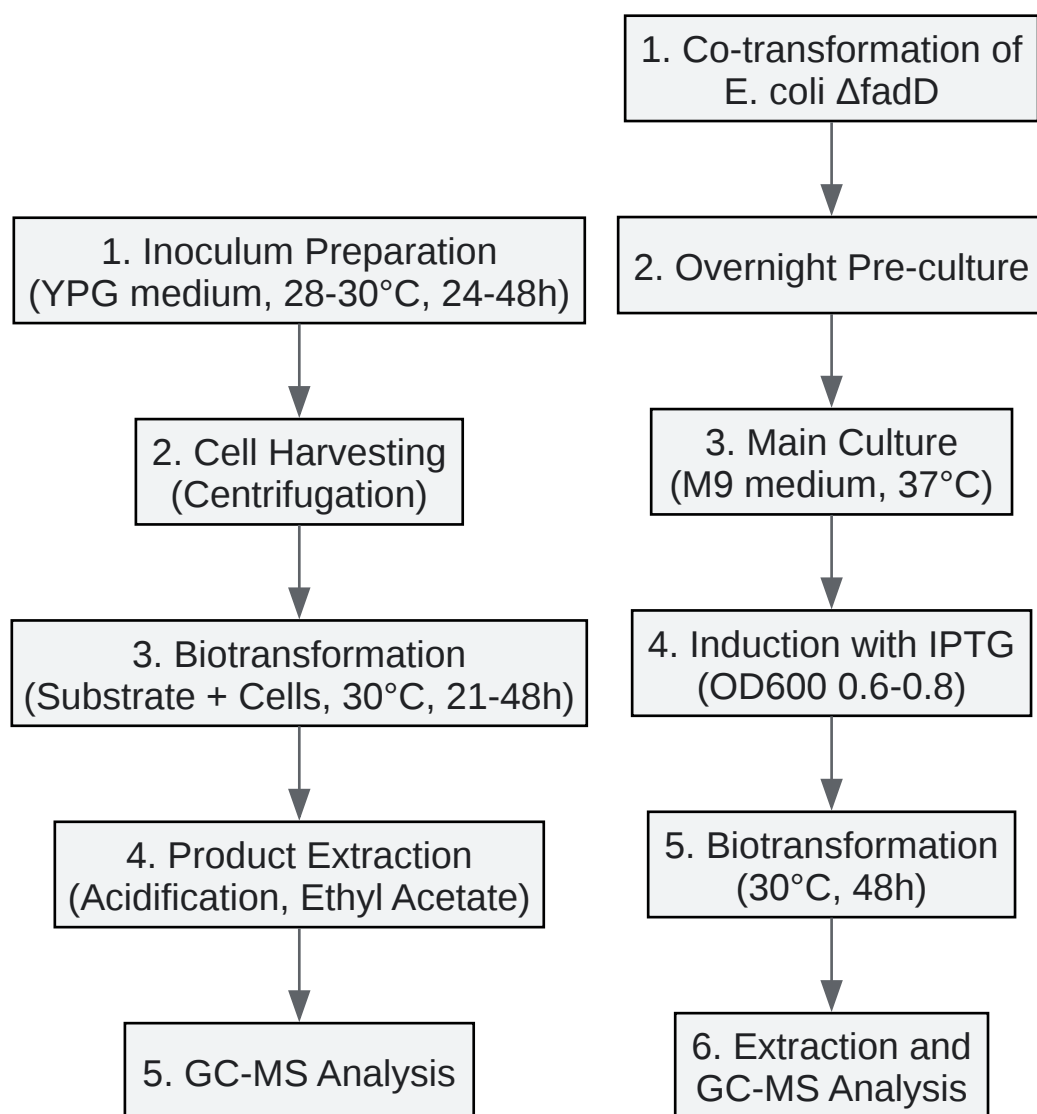
- Inoculate a single colony of *Y. lipolytica* into 50 mL of YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).
- Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.

2. Biotransformation:

- Prepare the biotransformation medium containing a suitable buffer (e.g., phosphate buffer, pH 7.5) and the substrate (e.g., 10 g/L linoleic acid and 3.5 g/L linoleate 13-hydratase, or 7.5 g/L 13-hydroxy-9(Z)-octadecenoic acid).
- Harvest the yeast cells from the inoculum culture by centrifugation (5000 x g, 10 min).
- Resuspend the cell pellet in the biotransformation medium to a final concentration of 25 g/L (wet cell weight).
- Incubate the biotransformation culture at 30°C with shaking at 200 rpm for 21-48 hours.

3. Extraction and Analysis:

- Acidify the culture broth to pH 2 with HCl.
- Extract the lactones with an equal volume of ethyl acetate.
- Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) for the quantification of δ -decalactone.



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